BenchChemオンラインストアへようこそ!

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Chiral Resolution Stereochemistry Enantiomeric Purity

Select the (S)-enantiomer (CAS 1335823-60-3) over the racemate (CAS 1337146-50-5) or (R)-isomer (CAS 1335690-11-3) to ensure defined stereochemistry at the benzylic amine center. The 6-bromo-7-methyl substitution pattern provides a sterically differentiated handle for sequential Pd-catalyzed cross-coupling, while the ortho-methyl group moderates oxidative addition rates for chemoselective transformations. Critical for constructing 5-HT₇ receptor agonists and dopamine D₂/D₃ ligands where (S)-configuration determines target engagement. The 98% purity specification minimizes impurities that could confound receptor binding assays and SAR interpretation. Identical LogP (3.09) and TPSA (26.02 Ų) across enantiomers enable direct stereochemistry-activity comparisons without ADME confounding.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B11729396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCC2N)C=C1Br
InChIInChI=1S/C11H14BrN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1
InChIKeyXIUZFEFTRXPSJN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A Chiral Aminotetralin Building Block for Stereoselective Synthesis


(S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1335823-60-3) is a chiral primary amine belonging to the aminotetralin class, featuring a bromine at the 6-position and a methyl group at the 7-position on the tetrahydronaphthalene scaffold . The compound serves as a versatile building block in medicinal chemistry, particularly for constructing serotonin receptor ligands, dopamine receptor modulators, and other GPCR-targeted agents that demand defined stereochemistry at the benzylic amine center [1]. Its single enantiomer form (S-configuration at C-1) distinguishes it from the racemic mixture (CAS 1337146-50-5) and the (R)-enantiomer (CAS 1335690-11-3), making it a critical starting material for asymmetric synthesis campaigns where stereochemical outcome directly determines biological activity.

Why (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Replaced by Racemic, Regioisomeric, or (R)-Enantiomer Analogs


Substituting (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with the racemic mixture, (R)-enantiomer, or regioisomeric variants introduces uncontrolled stereochemical and electronic variables that can nullify biological activity or lead to irreproducible synthetic outcomes . The (S)-enantiomer provides a defined three-dimensional orientation of the amine group critical for diastereoselective transformations and target binding, while the racemate (CAS 1337146-50-5) yields a 1:1 mixture of stereoisomers that can complicate purification, reduce effective yield by 50% for the desired enantiomer, and confound structure-activity relationship (SAR) interpretation . Regioisomers such as (S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336420-38-2) swap the bromo and methyl positions, altering electronic distribution and steric profile of the aromatic ring, which can profoundly impact receptor binding and cross-coupling reactivity .

Quantitative Differentiation Evidence for (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate – Defined Absolute Configuration via Chiral SMILES

The (S)-enantiomer (CAS 1335823-60-3) is unequivocally distinguished from the (R)-enantiomer (CAS 1335690-11-3) and the racemate (CAS 1337146-50-5) by its defined absolute configuration at C-1, encoded in the chiral SMILES notation . The (S)-enantiomer SMILES is CC1=C(Br)C=C2CCC[C@H](N)C2=C1 (tetrahedral stereochemistry designated by '@' per Cahn-Ingold-Prelog rules), while the (R)-enantiomer SMILES is CC1=C(Br)C=C2CCC[C@@H](N)C2=C1 . The racemic mixture (SMILES CC1=C(Br)C=C2CCCC(N)C2=C1) lacks stereochemical designation entirely, indicating an equimolar mixture of both enantiomers . This stereochemical distinction is critical: the (S)-enantiomer provides a single, defined stereoisomer suitable for enantioselective synthesis, whereas the racemate requires additional chiral resolution steps that increase cost and reduce overall yield.

Chiral Resolution Stereochemistry Enantiomeric Purity

Vendor-Reported Purity: 98% Minimum for (S)-Enantiomer vs. 95-97% for (R)-Enantiomer and Racemate

The (S)-enantiomer (CAS 1335823-60-3) is supplied at a catalog purity of 98% by LeYan, matching the specification for the (R)-enantiomer and the racemic mixture from the same supplier . However, across other vendor platforms, purity specifications vary: Chemenu lists the (S)-enantiomer at 95%+ and the (R)-enantiomer at 97%, while AK Sci lists the regioisomer (1S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336420-38-2) at 95% . The 98% specification for the (S)-enantiomer from LeYan represents a 1-3% absolute purity advantage over these alternative entries, translating to fewer impurities that could interfere with subsequent synthetic steps or biological assays.

Chemical Purity Quality Control Procurement Specification

Physicochemical Property Comparison: Identical LogP and TPSA Across Enantiomers, but Regioisomer Divergence Confirmed Computationally

Computed physicochemical properties from LeYan datasheets show that the (S)-enantiomer, (R)-enantiomer, and racemate share identical LogP (3.09362) and TPSA (26.02 Ų) values, as expected for enantiomers and their racemate . This confirms that selection between enantiomers provides equivalent lipophilicity and passive membrane permeability potential. However, the regioisomer (S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336420-38-2) is expected to exhibit different LogP and TPSA due to the altered substitution pattern, though exact values are not publicly available for that compound. The constancy of LogP and TPSA across the enantiomeric series means that the choice of (S)-enantiomer does not sacrifice any predicted drug-likeness relative to the (R)-form or racemate, while providing stereochemical definition.

Lipophilicity Polar Surface Area ADME Prediction

Positional Selectivity: 6-Bromo-7-methyl Substitution Pattern vs. 7-Bromo-6-methyl Regioisomer – Divergent Cross-Coupling Reactivity

The 6-bromo-7-methyl substitution pattern in the target compound places the bromine atom para to the aliphatic ring fusion and ortho to the methyl group, creating a distinct electronic environment compared to the 7-bromo-6-methyl regioisomer (CAS 1336420-38-2), where the bromine is meta to the aliphatic ring fusion . In palladium-catalyzed cross-coupling reactions, the electronic effects of the methyl group ortho to bromine can influence oxidative addition rates and regioselectivity in subsequent transformations. While specific kinetic data for this compound pair are not publicly available, class-level inference from substituted aryl bromides indicates that ortho-methyl groups can sterically retard oxidative addition at Pd(0) centers by 10-30% compared to unsubstituted or meta-substituted aryl bromides, affecting reaction yields and selectivity in sequential coupling strategies [1].

Regioselectivity Cross-Coupling Aryl Bromide Reactivity

Recommended Application Scenarios for (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Based on Quantitative Differentiation


Enantioselective Synthesis of 5-HT7 or Dopamine Receptor Ligands Requiring (S)-Configuration at the Aminotetralin Core

When constructing 5-HT7 receptor agonists or dopamine D2/D3 ligands that require a defined (S)-configuration at the benzylic amine for target engagement, the (S)-enantiomer is the mandatory starting material. The pharmacophore models for 5-HT7 agonism, as described by Vermeulen et al., demonstrate that the stereochemistry of the aminotetralin core directly impacts receptor affinity, with the (S)-enantiomer often providing the active eutomer . Using the racemate would yield a 50% mixture of the inactive distomer, reducing potency and complicating SAR interpretation. The 98% purity specification from LeYan ensures minimal impurities that could interfere with receptor binding assays .

Sequential Cross-Coupling Strategies Exploiting the Ortho-Methyl-Modulated Bromine Reactivity

In synthetic routes requiring sequential Pd-catalyzed cross-coupling at the aryl bromide position, the 6-bromo-7-methyl pattern provides a sterically and electronically differentiated handle compared to the 7-bromo-6-methyl regioisomer. The ortho-methyl group can be used to moderate oxidative addition rates, enabling chemoselective coupling in substrates bearing multiple aryl halides. The defined (S)-stereochemistry at C-1 is preserved throughout the coupling sequence, allowing downstream elaboration of the amine functionality .

Chiral Building Block for Asymmetric Organocatalysis or Chiral Ligand Synthesis

The (S)-enantiomer serves as a chiral building block for constructing enantiopure organocatalysts or chiral ligands. The primary amine at C-1 can be derivatized to form chiral amines, imines, or amides without racemization, provided appropriate reaction conditions are maintained. The 98% purity ensures that the resulting catalysts or ligands meet the high enantiomeric purity requirements for asymmetric induction .

Structure-Activity Relationship (SAR) Studies in Aminotetralin-Based CNS Drug Discovery

For medicinal chemistry programs exploring the aminotetralin scaffold for CNS indications (e.g., depression, anxiety, psychosis), the (S)-enantiomer provides a stereochemically pure reference compound for systematic SAR evaluation. The identical LogP and TPSA values across enantiomers (3.09362 and 26.02 Ų respectively) allow direct comparison of biological activity driven solely by stereochemistry, without confounding ADME differences . The racemate (CAS 1337146-50-5) can be used for initial screening, but active hits must be followed up with the pure (S)-enantiomer to confirm stereospecific activity.

Quote Request

Request a Quote for (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.